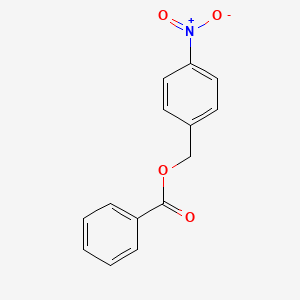![molecular formula C21H32N2O5 B8810905 METHYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-4-METHYLPENTANOATE](/img/structure/B8810905.png)
METHYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-4-METHYLPENTANOATE
Descripción general
Descripción
Methyl N-(tert-butoxycarbonyl)phenylalanylleucinate is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, which is crucial in multi-step organic synthesis to prevent unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-4-METHYLPENTANOATE typically involves the protection of the amine group of phenylalanine with a tert-butoxycarbonyl group. This is followed by the esterification of the carboxyl group with methanol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(tert-butoxycarbonyl)phenylalanylleucinate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl N-(tert-butoxycarbonyl)phenylalanylleucinate has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs.
Industry: Applied in the synthesis of complex organic molecules for pharmaceuticals and biotechnology.
Mecanismo De Acción
The mechanism of action of METHYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-4-METHYLPENTANOATE primarily involves the protection of the amine group by the tert-butoxycarbonyl group. This protection prevents unwanted side reactions during peptide synthesis. The Boc group can be removed under acidic conditions, revealing the free amine group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-(tert-butoxycarbonyl)phenylalaninate
- Methyl N-(tert-butoxycarbonyl)-L-leucyl-L-phenylalaninate
Uniqueness
Methyl N-(tert-butoxycarbonyl)phenylalanylleucinate is unique due to its specific combination of phenylalanine and leucine residues, which provides distinct properties in peptide synthesis. Its stability and ease of deprotection make it a preferred choice in various synthetic applications.
Propiedades
Fórmula molecular |
C21H32N2O5 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
methyl 4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoate |
InChI |
InChI=1S/C21H32N2O5/c1-14(2)12-17(19(25)27-6)22-18(24)16(13-15-10-8-7-9-11-15)23-20(26)28-21(3,4)5/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,24)(H,23,26) |
Clave InChI |
NUKWPDXDMGXCBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B8810842.png)










